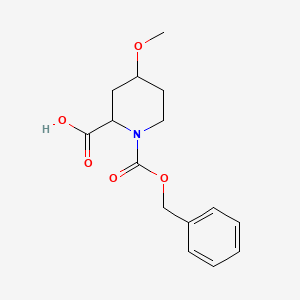

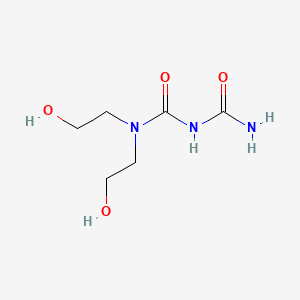

3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea (CBHU) is a synthetic compound that has been used in a wide range of scientific research applications. CBHU is a highly versatile compound that has been used in a variety of fields, including biochemistry, physiology, and pharmacology. CBHU has been found to have a wide range of biochemical and physiological effects and is a useful compound for laboratory experiments.

科学的研究の応用

Antimycobacterial Agents

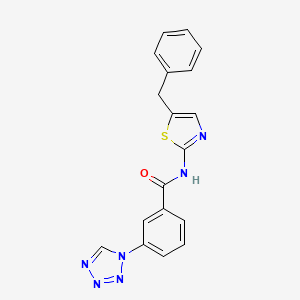

3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea: derivatives have been explored for their potential as antimycobacterial agents. These compounds have shown promising activity against Mycobacterium tuberculosis , the causative agent of tuberculosis . The design and synthesis of these derivatives aim to create more lipophilic molecules that can effectively target and inhibit the growth of mycobacteria.

Gene Therapy

In the field of gene therapy, cationic and ionizable lipids, which can include structures similar to 3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea , are crucial for the development of lipid nanoparticle (LNP) delivery systems . These LNPs can encapsulate therapeutic nucleic acids and facilitate their efficient delivery into target cells, offering treatment options for genetic diseases, cancer, and infectious diseases.

Electrocatalysis

The compound’s derivatives are also relevant in electrocatalysis within deep eutectic solvents (DESs) . DESs are used as reaction media in electrocatalysis due to their eco-friendly and cost-effective nature. The derivatives of 3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea can be involved in the synthesis of electrocatalysts or as part of the electrocatalytic processes themselves.

Organic Synthesis

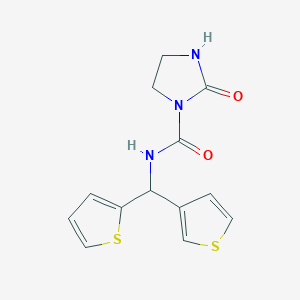

In organic chemistry, 3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea is used in transition-metal-free decarboxylative coupling reactions . This method provides an efficient approach for the preparation of biologically active subunits, such as 3-carbamoyl quinoxalin-2(1H)-ones , which are important in medicinal chemistry.

特性

IUPAC Name |

3-carbamoyl-1,1-bis(2-hydroxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O4/c7-5(12)8-6(13)9(1-3-10)2-4-11/h10-11H,1-4H2,(H3,7,8,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONYYOKKGAQAOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)C(=O)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[4-[(4-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2864334.png)

![2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline](/img/structure/B2864346.png)